Ethyl 3-(1H-pyrazol-3-yl)propiolate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-6-9-10-7/h5-6H,2H2,1H3,(H,9,10) |
InChI Key |
ZPSKHANTKPZBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=NN1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 1h Pyrazol 3 Yl Propiolate and Analogous Pyrazole Substituted Propiolates
Pyrazole (B372694) Ring Formation Strategies Utilizing Alkyne Esters
1,3-Dipolar Cycloaddition Reactions
Utilization of Other Dipoles and Propiolate Derivatives
While diazoalkanes are prevalent, other 1,3-dipoles can also be employed in the synthesis of pyrazole-substituted propiolates. Nitrile imines, generated in situ from hydrazonoyl halides, are effective dipoles that react with propiolate esters to yield pyrazoles. chemicalbook.com The reaction of diazo(trimethylsilyl)methylmagnesium bromide with ketones or aldehydes produces 2-diazo-2-(trimethylsilyl)ethanols, which can then undergo a [3+2] cycloaddition with ethyl propiolate to form substituted pyrazoles. organic-chemistry.org
Furthermore, variations in the propiolate derivative can be used to introduce different functionalities into the final product. For instance, using dimethyl acetylenedicarboxylate (B1228247) instead of ethyl propiolate leads to the formation of pyrazoles with two ester groups. organic-chemistry.org The choice of both the dipole and the propiolate derivative allows for a high degree of control over the substitution pattern of the resulting pyrazole ring.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com This method is highly versatile and allows for the preparation of a wide array of substituted pyrazoles.
Hydrazine Condensations with β-Ketoesters and Related Electrophiles
The reaction of β-ketoesters with hydrazine or its derivatives is a classic and reliable method for synthesizing pyrazolones, which can be further modified. nih.govresearchgate.net The initial condensation yields a pyrazolone (B3327878) intermediate, which can then be converted to the desired pyrazole propiolate through subsequent functionalization steps. For example, a β-ketoester can react with hydrazine to form a 5-hydroxypyrazole, which can then be subjected to reactions to introduce the propiolate side chain. The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. mdpi.com
A general representation of this reaction is the condensation of a β-ketoester with hydrazine, which proceeds via an intermediate hydrazone that subsequently cyclizes and dehydrates to form the pyrazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the β-ketoester and hydrazine. beilstein-journals.org
Direct Pyrazole Synthesis from Esters via C-C(O) Coupling
A more direct approach involves the synthesis of pyrazoles from esters through a tert-butoxide-assisted C-C(O) coupling reaction. rsc.orgrsc.orgresearchgate.net This method allows for the in-situ generation of a β-ketonitrile or an α,β-alkynone intermediate, which then undergoes condensation with hydrazine to form the pyrazole ring. rsc.orgresearchgate.net This one-pot procedure provides good control over the regioselectivity and the substitution pattern of the final pyrazole product. rsc.orgresearchgate.net For the synthesis of a propiolate-substituted pyrazole, an appropriate ester precursor would be chosen to generate an α,β-alkynone intermediate that already contains the propiolate moiety.
Multi-Component Reaction Sequences for Pyrazole Scaffold Assembly
Multi-component reactions (MCRs) have gained significant traction in heterocyclic chemistry due to their efficiency and atom economy. nih.govnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials, which simplifies synthetic procedures and reduces waste. mdpi.com
Several MCR strategies have been developed for the synthesis of pyrazoles. beilstein-journals.orgnih.gov For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can yield highly functionalized pyrazoles. organic-chemistry.org Another example is the reaction of an aldehyde, malononitrile (B47326), and a hydrazine to form a pyrazole derivative. nih.gov While direct synthesis of ethyl 3-(1H-pyrazol-3-yl)propiolate via an MCR is not explicitly detailed in the provided context, the principles of MCRs suggest that a convergent approach involving a propiolate-containing building block could be a viable and efficient strategy. For example, a four-component reaction of hydrazine, an aldehyde, a β-ketoester, and malononitrile can lead to the formation of pyrano[2,3-c]pyrazoles. mdpi.com
Functionalization of Pre-formed Pyrazoles with Propiolate Moieties
An alternative to constructing the pyrazole ring with the propiolate side chain already in place is to introduce the propiolate group onto a pre-existing pyrazole scaffold. This approach is particularly useful when the desired pyrazole core is readily available or easier to synthesize separately.
Conjugate Additions of Pyrazoles to Propiolate Esters
The conjugate addition of N-heterocycles, such as pyrazole, to activated alkynes like ethyl propiolate is a well-established method for N-functionalization. nih.gov This reaction, often referred to as a Michael addition, involves the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient alkyne. researchgate.net The reaction can be catalyzed by a base to deprotonate the pyrazole and increase its nucleophilicity.
In some cases, a double Michael addition can occur, where two molecules of the pyrazole add to one molecule of the propiolate ester, leading to the formation of bis(azol-1-yl)propionates. researchgate.net However, by carefully controlling the reaction conditions, such as stoichiometry and temperature, the mono-addition product, ethyl 3-(pyrazol-1-yl)acrylate, can be obtained. To obtain the target compound, this compound, a C-alkynylation of a pre-formed pyrazole would be required, which is a more complex transformation. A more plausible route would be the conjugate addition of a pyrazole nucleophile to an activated alkyne.
Table 1: Synthetic Methodologies and Key Features
| Methodology | Key Reactants | Key Intermediates | Advantages | Reference(s) |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Propiolate esters | - | High regioselectivity, Versatility in substitution | chemicalbook.com, organic-chemistry.org, nih.gov, nih.gov |
| Hydrazine Condensation | Hydrazines, β-Ketoesters | Pyrazolones, Hydrazones | Well-established, Access to diverse pyrazoles | beilstein-journals.org, mdpi.com, nih.gov, mdpi.com, nih.gov, researchgate.net |
| Direct Synthesis from Esters | Esters, Hydrazine, t-Butoxide | β-Ketonitriles, α,β-Alkynones | One-pot, Good regiochemical control | rsc.org, rsc.org, researchgate.net |
| Multi-Component Reactions | Aldehydes, 1,3-Dicarbonyls, Hydrazines, etc. | - | High efficiency, Atom economy, Step economy | beilstein-journals.org, nih.gov, mdpi.com, nih.gov, organic-chemistry.org |
| Conjugate Addition | Pyrazoles, Propiolate esters | - | Functionalization of pre-formed rings | researchgate.net, nih.gov |
Cross-Coupling Strategies for Alkyne Introduction onto Pyrazoles
The most prominent cross-coupling strategy for the formation of a C(sp²)-C(sp) bond between a pyrazole ring and an alkyne is the Sonogashira reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction provides a direct and efficient method for the alkynylation of halo-pyrazoles.
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the halo-pyrazole (typically an iodo- or bromo-pyrazole). Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne (e.g., ethyl propiolate) to form a copper(I) acetylide. wikipedia.org This acetylide then undergoes transmetalation with the Pd(II)-halide complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the pyrazole-substituted alkyne and regenerate the palladium(0) catalyst. youtube.comyoutube.com
A key starting material for this approach is a halogenated pyrazole, such as 3-iodo-1H-pyrazole. The reaction of substituted 3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene (B144264) has been successfully demonstrated under standard Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.net While bromopyrazoles are less reactive, iodopyrazoles generally provide high yields of the coupled products. researchgate.net
A three-component, one-pot synthesis has also been developed, which begins with a Sonogashira arylation of propynal diethylacetal. This is followed by acetal (B89532) cleavage and a cyclocondensation reaction with hydrazine to furnish 3-aryl-1H-pyrazoles, showcasing the versatility of Sonogashira coupling in building complex pyrazole structures. nih.gov
| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 95 | researchgate.net |
| 2 | 1-(1-Ethoxyethyl)-5-methyl-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 93 | researchgate.net |
| 3 | 4-Iodo-1-phenyl-1H-pyrazole | Propynal diethylacetal | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 91 | nih.gov |
| 4 | 4-Iodoanisole (for analogy) | Propyne | Pd(dppf)Cl₂ / CuI | Et₃N / THF | -78 to RT | 94 | organic-chemistry.org |
| 5 | 4-Iodotoluene (for analogy) | Propiolic acid | Pd₂(dba)₃ / Xantphos | DBU / DMSO | 120 | 61 | rsc.org |
Table 1. Examples of Sonogashira Coupling Reactions for the Synthesis of Alkynyl-Pyrazoles and Analogous Compounds.
Other Derivatization Approaches for Pyrazole-Alkyne Linkage
Beyond direct cross-coupling, several other synthetic methodologies can be employed to generate the pyrazole-alkyne linkage. These often involve forming the pyrazole ring itself through cycloaddition reactions where one of the reactants is an alkyne derivative.
1,3-Dipolar Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org For the synthesis of pyrazole-propiolate structures, a diazo compound acts as the 1,3-dipole and an activated alkyne, such as ethyl propiolate, serves as the dipolarophile. wikipedia.orgnih.gov
Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, to circumvent the handling of potentially hazardous diazoalkanes. nih.gov For instance, the reaction of diazo(trimethylsilyl)methylmagnesium bromide, derived from the corresponding tosylhydrazone, with ethyl propiolate or dimethyl acetylenedicarboxylate has been shown to produce di- and trisubstituted pyrazoles. organic-chemistry.org The reaction proceeds via a [3+2] cycloaddition, yielding a pyrazole ring with the ester group at either the 4 or 5 position, depending on the regioselectivity of the cycloaddition. wikipedia.orgorganic-chemistry.org Experimental and computational studies on the cycloaddition of diazoalkanes with heteroatom-substituted alkynes have shown that the reaction is often highly regioselective. nih.govresearchgate.net
Another approach involves the reaction of N-sulfonyl hydrazones with isocyanides, catalyzed by iodine, which also proceeds through a cycloaddition mechanism to yield pyrazole derivatives. organic-chemistry.org
| Entry | Diazo Precursor / Dipole | Alkyne Dipolarophile | Conditions | Product | Yield (%) | Ref. |
| 1 | Diazo(trimethylsilyl)methylmagnesium bromide | Ethyl propiolate | THF, reflux | Ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate | N/A | organic-chemistry.org |
| 2 | Diazo(phenyl)methane | Diethyl glutaconate (alkene analog) | Air oxidation | Diethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate | N/A | wikipedia.org |
| 3 | trans-4-Phenyl-3-buten-2-one tosylhydrazone | (intramolecular alkyne formation) | K₂CO₃, MW, solvent-free | 3-Methyl-5-phenyl-1H-pyrazole | 93 | nih.gov |
| 4 | Diazoacetamide | Ethyl propiolate | CH₃CN/H₂O, RT | Ethyl 1H-pyrazole-3-carboxylate derivative | N/A | nih.gov |
| 5 | Methyl diazoacetate | Fumaric acid diester (alkene analog) | Heat | Pyrazoline dicarboxylate | N/A | nih.gov |
Table 2. Examples of [3+2] Cycloaddition Reactions for the Synthesis of Pyrazole Esters.
Advanced Methodologies in the Synthesis of Pyrazole Propiolate Derivatives
Green Chemistry Approaches
Green chemistry principles are being integrated into the synthesis of pyrazole (B372694) derivatives to minimize environmental impact. nih.gov This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
Solvent-Free and Aqueous Reaction Conditions
A significant advancement in green chemistry is the move towards solvent-free or aqueous reaction media for pyrazole synthesis. researchgate.net Traditional methods often rely on volatile and hazardous organic solvents. By contrast, conducting reactions in water or without any solvent reduces waste, cost, and toxicity. ias.ac.in For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core can be effectively performed in water, sometimes facilitated by a catalyst like Amberlyst-70. researchgate.net This approach not only simplifies the workup procedure but also aligns with the principles of green chemistry by using an environmentally benign solvent. researchgate.net
Multicomponent reactions (MCRs) for synthesizing pyrazole derivatives, such as pyranopyrazoles, have been successfully carried out under solvent-free conditions, often with the aid of a catalyst. ias.ac.inmdpi.com These methods are noted for their high yields, shorter reaction times, and straightforward, non-chromatographic purification. ias.ac.in
Table 1: Comparison of Solvents in the Synthesis of Pyranopyrazoles
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | H₂O | 95 |
| 2 | EtOH | 92 |
| 3 | CH₃CN | 85 |
| 4 | n-Hexane | 70 |
| 5 | DMF | 80 |
| 6 | Solvent-free | 90 |
This table illustrates the effect of different solvents on the yield of a model reaction for dihydropyrano[2,3-c]pyrazole synthesis, with water providing the highest yield. nih.gov
Application of Heterogeneous and Nanocatalysts
Heterogeneous and nanocatalysts are at the forefront of green synthetic methodologies for pyrazole derivatives due to their high efficiency, selectivity, and, crucially, their recyclability. nih.govresearchgate.net Unlike homogeneous catalysts, which are difficult to separate from the reaction mixture, heterogeneous catalysts can be easily recovered and reused, reducing waste and cost. nih.gov
Various materials, including metal oxides, ionic liquids, and metal complexes supported on solid matrices, have been employed. researchgate.netingentaconnect.com For example, nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles at room temperature, demonstrating low catalyst loading and short reaction times. mdpi.com Similarly, nano-ZnO has proven to be an efficient and eco-friendly catalyst for pyrazole synthesis in aqueous media. researchgate.net
Magnetic nanocatalysts, such as Fe₃O₄-supported complexes, offer the additional advantage of easy separation from the reaction mixture using an external magnet. nih.gov These catalysts have shown high activity and stability over several reaction cycles in the synthesis of substituted pyrazoles. nih.gov
Table 2: Reusability of a Heterogeneous Nickel-Based Catalyst
| Cycle | Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 96 |
| 5 | 96 |
| 6 | 95 |
| 7 | 95 |
This table demonstrates the sustained catalytic activity of a reusable nickel-based catalyst over seven cycles in the one-pot synthesis of pyrazoles. mdpi.com
Microwave, Ultrasound, and Mechanochemical Activation Techniques
Alternative energy sources are being used to drive the synthesis of pyrazole derivatives, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. researchgate.net
Microwave-assisted synthesis has become a popular technique. dergipark.org.trscinito.ai Microwave irradiation can rapidly and uniformly heat the reaction mixture, accelerating the rate of reaction. mdpi.com This method has been successfully applied to the synthesis of various pyrazole derivatives, including in solvent-free and one-pot procedures. mdpi.comresearchgate.netnih.gov
Mechanochemical activation , or ball milling, involves the use of mechanical force to induce chemical reactions in the absence of a solvent. researchgate.net This "dry" method is a highly green alternative, avoiding the use of potentially harmful solvents and often simplifying product isolation. thieme-connect.com The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical conditions has been shown to be superior to solution-based methods in terms of yield, reaction time, and environmental impact. thieme-connect.com
Continuous Flow Chemistry
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch processing. mdpi.com By performing reactions in a continuously flowing stream through a reactor, this method allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability. mdpi.com
Benefits in Reaction Control, Efficiency, and Scalability
Flow reactors provide superior control over temperature, pressure, and residence time, which is crucial for optimizing reaction conditions and minimizing the formation of byproducts. mdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions. mit.edu This enhanced control often leads to higher yields and purities. thieme-connect.com
The scalability of flow synthesis is a major advantage. mdpi.com Scaling up a reaction simply involves running the system for a longer period or by "numbering-up" (using multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor. acs.org This is particularly important for the industrial production of compounds like Ethyl 3-(1H-pyrazol-3-yl)propiolate.
Telescoping Reactions and Integrated Multi-Step Synthetic Sequences
A key feature of continuous flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence. nih.govrsc.org This eliminates the need for isolating and purifying intermediates at each stage, which saves time, reduces solvent use, and minimizes waste. rsc.org
The development of a unified continuous flow assembly line for highly substituted pyrazoles has demonstrated the power of this approach. mit.edu By connecting multiple reactor modules, a four-step synthesis was achieved with a total residence time of just over 30 minutes, showcasing the remarkable efficiency of integrated multi-step flow synthesis. mit.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amberlyst-70 |
| Fe₃O₄ |
| nano-ZnO |
| N-aryl pyrazoles |
| 3,5-diphenyl-1H-pyrazoles |
| pyranopyrazoles |
Specific Applications in Pyrazole and Propiolate Chemistry
The strategic combination of pyrazole and propiolate functionalities within a single molecular framework, as exemplified by "this compound," opens avenues for a variety of specialized applications in chemical synthesis and medicinal chemistry. While direct research on this specific molecule is not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity and biological significance of its constituent parts.
The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs. mdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. pharmaguideline.comresearchgate.netnih.govnih.gov The propiolate group, an activated alkyne, is a versatile building block in organic synthesis, readily participating in various transformations such as cycloadditions and nucleophilic additions.
The synthesis of pyrazole-propiolate derivatives can be approached through several advanced methodologies, primarily focusing on the construction of the pyrazole ring or the introduction of the propiolate side chain.
One of the most powerful and widely used methods for constructing the pyrazole ring is the [3+2] dipolar cycloaddition. researchgate.netuchicago.edunih.gov In a potential synthesis of "this compound," this could involve the reaction of a diazo compound with an appropriately substituted alkyne, such as ethyl propiolate. organic-chemistry.org The regioselectivity of this reaction is a critical aspect, and modern synthetic methods often employ catalysts to control the orientation of the substituents on the resulting pyrazole ring. nih.gov
Another key strategy involves the modification of a pre-existing pyrazole ring. For instance, a pyrazole with a suitable leaving group at the 3-position could undergo a transition-metal-catalyzed cross-coupling reaction, such as a Sonogashira coupling, with a terminal alkyne like ethyl propiolate. Conversely, a 3-ethynylpyrazole could be carboxylated and subsequently esterified to yield the target compound.
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems. mdpi.comnih.gov A hypothetical MCR for a pyrazole-propiolate derivative could involve the one-pot reaction of a hydrazine (B178648), a 1,3-dicarbonyl compound, and a propioloyl-containing synthon. jocpr.com The use of environmentally benign solvents and catalysts, such as ionic liquids or microwave irradiation, can further enhance the green credentials of these synthetic routes. jocpr.comnih.gov
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Key Reactants | Potential Advantages |
| [3+2] Dipolar Cycloaddition | Diazoalkane, Ethyl Propiolate | High efficiency, modularity. organic-chemistry.orgresearchgate.net |
| Sonogashira Coupling | 3-Halopyrazole, Ethyl Propiolate | Good functional group tolerance. |
| Esterification | 3-Ethynylpyrazole, Ethyl Chloroformate | Direct introduction of the ester group. |
| Multicomponent Reaction | Hydrazine, β-ketoester derivative, Propiolate source | High atom economy, operational simplicity. mdpi.com |
Specific Applications in Pyrazole and Propiolate Chemistry
The "this compound" molecule is a bifunctional compound with potential applications stemming from both the pyrazole core and the propiolate moiety.
The pyrazole nucleus is a cornerstone of many pharmaceuticals. researchgate.net For example, Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring and is used to treat inflammation and pain. mdpi.com Rimonabant, another pyrazole derivative, was developed as an anti-obesity drug. mdpi.com The presence of the pyrazole in "this compound" suggests its potential as a scaffold for the development of new therapeutic agents. The propiolate group can act as a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
The activated triple bond of the propiolate is a key feature for applications in bioconjugation and materials science. It can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the pyrazole core to other molecules of interest, including biomolecules or polymers. This could be utilized in the development of targeted drug delivery systems or novel functional materials.
Furthermore, the propiolate group itself can be a pharmacophore. Esters of propiolic acid have been investigated for their biological activities. The combination of this functionality with the proven therapeutic potential of the pyrazole ring in "this compound" presents an intriguing prospect for the design of novel hybrid drug molecules.
Table 2: Potential Applications of Pyrazole-Propiolate Derivatives
| Application Area | Rationale |
| Medicinal Chemistry | Pyrazole core is a privileged scaffold; potential for novel anti-inflammatory, anticancer, or antimicrobial agents. pharmaguideline.comnih.gov |
| Bioconjugation | Propiolate group enables "click chemistry" for linking to biomolecules. |
| Materials Science | Polymerization or surface functionalization via the alkyne group. |
| Synthetic Chemistry | Versatile intermediate for the synthesis of more complex heterocyclic systems. |
Computational and Theoretical Studies on Ethyl 3 1h Pyrazol 3 Yl Propiolate and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. uj.edu.pleurasianjournals.com It enables detailed exploration of various chemical phenomena, from reaction mechanisms to electronic structure.
Elucidation of Reaction Pathways and Energy Landscapes
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies, thereby elucidating reaction mechanisms. scispace.commdpi.com For pyrazole derivatives, DFT has been employed to study various reactions, including cycloadditions and functional group transformations. mdpi.comnih.gov
In the context of Ethyl 3-(1H-pyrazol-3-yl)propiolate, the propiolate group is a highly reactive functionality, susceptible to various transformations such as coupling reactions and cycloadditions. sci-hub.se For instance, the Diels-Alder reaction of ethyl propiolate with dienes has been investigated using DFT at the B3LYP/6-31+G(d,p) level to understand the reaction mechanism and selectivity. scispace.com Theoretical calculations of reaction pathways, including the identification of transition states and the computation of activation barriers, can predict the most likely course of a reaction. rsc.org Such studies are crucial for designing synthetic routes and understanding the formation of pyrazole-containing heterocycles. nih.gov
A generalized example of DFT application in elucidating reaction pathways is the study of cycloaddition reactions. For a [3+2] cycloaddition involving a pyrazole derivative, DFT can be used to model the concerted versus stepwise mechanisms, with calculated activation energies indicating the favored pathway. mdpi.com
Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction Pathway
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Reactant to Intermediate | TS1 | 15.2 |
| Intermediate to Product | TS2 | 10.5 |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for reaction pathways of related heterocyclic systems.
Prediction and Rationalization of Regioselectivity and Stereoselectivity
Regioselectivity is a critical aspect of many chemical reactions involving substituted pyrazoles. DFT calculations, often in conjunction with analyses of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, are powerful tools for predicting and rationalizing the regiochemical outcomes of reactions. scispace.comresearchgate.net For instance, in electrophilic substitution reactions on the pyrazole ring, the site of attack can be predicted by analyzing the calculated electron density and local reactivity descriptors like Fukui functions. nih.gov
The reaction of N-arylhydrazones with nitroolefins to form substituted pyrazoles has been shown to be highly regioselective, a phenomenon that can be explained by a stepwise cycloaddition mechanism supported by stereochemical studies. researchgate.net Similarly, machine learning models are being developed, often trained on DFT-calculated data, to predict the regioselectivity of reactions on complex molecules. researchgate.netnih.govnih.gov
In the case of this compound, a key regiochemical question would be the outcome of cycloaddition reactions to the propiolate triple bond. DFT calculations can predict whether the addition will occur at the α- or β-carbon relative to the pyrazole ring. The regioselectivity of the cycloaddition of nitrilimines to methyl propiolate has been quantitatively predicted using DFT. figshare.com
Table 2: Predicted Regioselectivity in a Hypothetical Cycloaddition Reaction
| Regioisomer | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| Isomer A | 0.0 | Yes |
| Isomer B | +3.5 | No |
Note: This table illustrates how DFT calculations can predict the major regioisomer based on the relative energies of the possible products.
Analysis of Molecular Electronic Structure and Aromaticity of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle, and its electronic structure is key to its reactivity. nih.gov DFT calculations are used to analyze the molecular orbitals, electron density distribution, and aromaticity of the pyrazole core. uj.edu.plbeilstein-journals.org Aromaticity can be assessed using various computational indicators, such as the Nucleus-Independent Chemical Shift (NICS) and the Multi-Center Index (MCI). beilstein-journals.org For pyrazole, the MCI value is significant, indicating clear aromatic character. beilstein-journals.org
The substitution pattern on the pyrazole ring can influence its aromaticity and electronic properties. uj.edu.pl For this compound, the propiolate substituent, being an electron-withdrawing group, is expected to modulate the electronic structure of the pyrazole ring. Computational studies on related substituted pyrazoles have shown that electron-withdrawing groups can affect the stability of different tautomers and the nature of intermolecular interactions. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, including both DFT and semi-empirical methods, are widely used to determine the electronic properties of pyrazole derivatives. eurasianjournals.comnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and spectroscopic behavior. nih.gov
The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. For pyrazole derivatives, the HOMO and LUMO energies can be calculated to predict their behavior in charge transfer processes and interactions with biological targets. nih.gov For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be localized on the pyrazole ring, while the LUMO was centered on the furyl moiety and the carboxylic acid group, with a calculated energy gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov
Table 3: Calculated Electronic Properties of a Pyrazole Analogue
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The data in this table is representative of values obtained from quantum chemical calculations for a pyrazole derivative and serves as an illustration.
Investigation of Intermolecular Interactions and Solvent Effects on Reactivity
Intermolecular interactions play a crucial role in the solid-state packing of molecules and their behavior in solution. Computational methods can be used to study these interactions, such as hydrogen bonding and van der Waals forces. researchgate.net For pyrazole derivatives, which can act as both hydrogen bond donors and acceptors, understanding these interactions is important for predicting their physical properties and biological activity. mdpi.com
Solvent effects can significantly influence the rates and outcomes of chemical reactions. rsc.org Computational models, such as the Solvation Model based on Density (SMD), can be used to calculate solvation energies and investigate the effect of different solvents on reaction pathways and molecular properties. researchgate.netasianresassoc.org For example, the relative stability of conformers of a molecule can change depending on the solvent, which can be predicted through theoretical calculations. researchgate.net The reactivity of a molecule can be enhanced in a particular solvent, as demonstrated by the higher reactivity of the TEMPO-initiated thiol-ene reaction in methanol (B129727) compared to other solvents, a finding supported by SMD calculations. rsc.org
Derivatization and Further Synthetic Transformations of Pyrazole Propiolate Scaffolds
Modification of the Ester Group to Other Functionalities
The ethyl ester group is a key functional handle that can be readily converted into other functionalities, such as carboxylic acids, alcohols, and amides. These transformations open avenues to a diverse array of derivatives with potentially altered biological and chemical characteristics.
Standard hydrolysis of the ethyl ester under basic conditions (e.g., using sodium hydroxide) or acidic conditions yields the corresponding 3-(1H-pyrazol-3-yl)propiolic acid . This carboxylic acid serves as a vital intermediate for further reactions, including the formation of salts or coupling with amines to form amides.
Reduction of the ester is another common transformation. The use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester directly to the primary alcohol, yielding (3-(1H-pyrazol-3-yl)prop-2-yn-1-ol) . This transformation is analogous to the reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates to their corresponding methanol (B129727) derivatives, a documented synthetic route. nih.gov
Furthermore, direct aminolysis of the ester with various primary or secondary amines can produce a library of N-substituted 3-(1H-pyrazol-3-yl)propiolamides . This reaction is typically performed by heating the ester with the desired amine, sometimes with a catalyst, to facilitate the conversion.
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Hydrolysis | 1. NaOH (aq), EtOH, rt 2. H₃O⁺ | 3-(1H-pyrazol-3-yl)propiolic acid |
| Reduction | LiAlH₄, THF, 0 °C to rt | (3-(1H-pyrazol-3-yl)prop-2-yn-1-ol) |
| Amidation | R¹R²NH, Heat | N,N-disubstituted-3-(1H-pyrazol-3-yl)propiolamide |
Functionalization of the Pyrazole (B372694) Ring at Unsubstituted Positions
The pyrazole ring itself is amenable to functionalization, primarily at the C4 position and the N1 nitrogen atom. Due to the presence of two nitrogen atoms, pyrazole can exhibit annular tautomerism, which can influence the regioselectivity of substitution reactions. nih.govmdpi.com
Electrophilic aromatic substitution reactions typically occur at the C4 position, which is the most electron-rich carbon on the ring. nih.gov Common examples include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce a bromine atom at the C4 position to yield Ethyl 3-(4-bromo-1H-pyrazol-3-yl)propiolate .
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position, forming Ethyl 3-(4-nitro-1H-pyrazol-3-yl)propiolate .
The N1 position, bearing a hydrogen atom, is nucleophilic and can be readily substituted through reactions such as N-alkylation or N-acylation. For instance, reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a base can yield the N1-alkylated product, Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate . Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer advanced strategies for creating a wide range of functionalized pyrazoles in a single step. nih.govrsc.org
| Position | Reaction | Reagents & Conditions | Product Example |
|---|---|---|---|
| C4 | Bromination | NBS, CCl₄ | Ethyl 3-(4-bromo-1H-pyrazol-3-yl)propiolate |
| C4 | Nitration | HNO₃, H₂SO₄ | Ethyl 3-(4-nitro-1H-pyrazol-3-yl)propiolate |
| N1 | Alkylation | Ethyl iodide, K₂CO₃, Acetone | Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate |
Transformations of the Alkyne Moiety to Alkenes or Alkanes
The carbon-carbon triple bond is a highly versatile functional group that can be selectively reduced to either an alkene or an alkane. These transformations significantly alter the geometry and electronic properties of the linker between the pyrazole ring and the ester group.
Complete reduction of the alkyne to an alkane is typically achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere leads to the formation of Ethyl 3-(1H-pyrazol-3-yl)propanoate . This reaction proceeds through the corresponding alkene intermediate.
Partial reduction to an alkene can be accomplished with high stereoselectivity. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond, yielding the (Z)-alkene, Ethyl (Z)-3-(1H-pyrazol-3-yl)acrylate . This type of hydrogenation is crucial for accessing specific geometric isomers. The successful hydrogenation of related pyrazole-containing unsaturated systems to their saturated counterparts has been previously reported. nih.gov
| Transformation | Reagents & Conditions | Product |
|---|---|---|
| Complete Reduction (Alkane) | H₂, Pd/C, EtOH | Ethyl 3-(1H-pyrazol-3-yl)propanoate |
| Partial Reduction ((Z)-Alkene) | H₂, Lindlar's Catalyst | Ethyl (Z)-3-(1H-pyrazol-3-yl)acrylate |
Synthesis of Complex Fused and Polycyclic Systems Incorporating the Pyrazole-Propiolate Framework
The pyrazole-propiolate scaffold is an excellent building block for the synthesis of more elaborate heterocyclic systems. The electron-deficient alkyne, activated by the adjacent ester group, is a potent dienophile and dipolarophile, making it an ideal substrate for various cycloaddition and annulation reactions.
One of the most powerful applications is in [3+2] cycloaddition reactions. The alkyne can react with a wide range of 1,3-dipoles to construct new five-membered rings. For example:
Reaction with an azide (B81097) (e.g., sodium azide or an organic azide) can lead to the formation of a triazole ring.
Reaction with a diazo compound (e.g., diazomethane) can yield a new pyrazole ring, resulting in a bi-pyrazole system. organic-chemistry.orgmdpi.com
Furthermore, the bifunctional nature of the molecule allows for annulation reactions to build fused ring systems. These reactions often involve condensation with a binucleophile that reacts with both the alkyne (via Michael addition) and the ester group (via cyclization). A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, which can be formed from reactions involving β-ketoesters and hydrazines, highlighting a potential pathway for the pyrazole-propiolate scaffold to form fused heterocycles. nih.gov Similarly, reaction with reagents like hydrazine (B178648) could lead to the formation of fused pyrazolo-pyridazinone systems. These strategies are invaluable for accessing novel polycyclic frameworks with potential applications in materials science and medicinal chemistry. researchgate.netosi.lv
| Reaction Type | Reactant | Resulting Core Structure |
|---|---|---|
| [3+2] Cycloaddition | Organic Azide (R-N₃) | Pyrazolyl-triazole |
| [3+2] Cycloaddition | Diazoalkane (R₂CN₂) | Bi-pyrazole |
| Annulation/Condensation | Hydrazine (N₂H₄) | Pyrazolo[3,4-d]pyridazinone |
| Annulation/Condensation | 1,3-Dicarbonyl compound | Pyrano[2,3-c]pyrazole |
Broader Utility in Complex Organic Synthesis
Role as Versatile Building Blocks for Advanced Molecular Architectures
In modern organic synthesis, the use of versatile building blocks is fundamental to the efficient construction of complex molecular targets. Ethyl 3-(1H-pyrazol-3-yl)propiolate exemplifies such a building block, offering two distinct points for chemical modification. The pyrazole (B372694) ring system is a recognized "privileged scaffold" in medicinal chemistry, known for its diverse biological activities. mdpi.comnih.gov The unsubstituted N-H on the pyrazole ring can be functionalized, for instance, through alkylation or arylation, while the carbon backbone can also be modified, although electrophilic substitution typically occurs at the C-4 position. nih.gov
The ethyl propiolate portion of the molecule acts as a powerful electrophilic synthon. chemicalbook.com This functional group, an unsaturated ester, is highly reactive toward nucleophiles and dipoles, enabling the extension of the molecular framework. chemicalbook.comnih.gov This dual reactivity allows chemists to employ a modular approach, systematically elaborating the core structure into more complex, three-dimensional lead-like compounds. acs.org By leveraging robust and well-established reactions, such as N-functionalization of the pyrazole and cycloadditions at the alkyne, this building block can be integrated into synthetic pathways to rapidly generate advanced molecular architectures. acs.orgmdpi.com This strategy is central to fragment-based drug discovery, where simple fragments are elaborated into more potent and selective drug candidates. acs.org
Precursors for Novel Heterocyclic and Carbocyclic Systems
The true synthetic power of this compound is most evident in its role as a precursor to a variety of novel ring systems. The electron-deficient alkyne of the propiolate moiety is an excellent dipolarophile for [3+2] cycloaddition reactions. chemicalbook.comlibretexts.org This type of reaction, particularly the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry, allowing for the stereocontrolled and regioselective synthesis of five-membered rings. nih.govnih.gov
For example, this compound can react with:
Nitrile imines , generated in situ from hydrazonoyl chlorides, to regioselectively produce new, highly substituted pyrazole-pyrazole biheterocyclic systems. nih.gov
Diazo compounds , such as ethyl diazoacetate, to construct pyrazole-carboxylate derivatives. nih.govmdpi.com
Azides to form triazole-containing structures, a reaction widely employed in "click chemistry."
These cycloaddition reactions are highly efficient for creating molecular complexity from relatively simple starting materials. nih.govmdpi.com Beyond cycloadditions, the activated alkyne can participate in other transformations. Michael addition reactions with various nucleophiles can introduce a wide range of substituents, leading to functionalized acyclic or carbocyclic structures. Furthermore, the alkyne can engage in transition-metal-catalyzed reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings, to form larger conjugated systems. The cyclocondensation of hydrazine (B178648) derivatives with acetylenic ketones is a known, albeit sometimes non-regioselective, method for forming pyrazoles, highlighting the fundamental reactivity of these synthons. mdpi.com The versatility of these reactions makes this compound a key intermediate for accessing a rich diversity of new heterocyclic and carbocyclic frameworks.
Contribution to the Development of Diverse Compound Libraries
The creation of compound libraries for high-throughput screening is a critical component of modern drug discovery. Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological activities. This compound is an ideal starting material for such endeavors due to the reliable and versatile reactivity of its functional groups.
Researchers can utilize the pyrazole core as a central scaffold and systematically react the propiolate arm with a large panel of reaction partners to generate a library of related but distinct compounds. core.ac.uk For instance, by employing various 1,3-dipoles in cycloaddition reactions, a library of biheterocyclic compounds can be rapidly assembled. mdpi.comresearchgate.net Similarly, reacting the propiolate with a collection of different nucleophiles via Michael addition would yield another set of diverse molecules.
This strategy has been successfully applied to pyrazole-based scaffolds to generate libraries for screening against various biological targets, including protein kinases, fatty acid binding proteins, and viruses. nih.govnih.gov The synthesis of a series of novel tetra-substituted pyrazoles was recently achieved using microwave irradiation, demonstrating an efficient method for library production that aligns with green chemistry principles. nih.gov The resulting libraries are often subjected to in-silico screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions before biological assessment to prioritize the most promising candidates. nih.govmdpi.com The ability to easily generate a multitude of derivatives from a single, versatile precursor like this compound significantly accelerates the discovery of new bioactive compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-(1H-pyrazol-3-yl)propiolate, and how do reaction conditions influence yield?
- Methodological Answer : Ethyl propiolate derivatives are typically synthesized via base-promoted coupling reactions. For example, tert-butyl 3-arylpropiolates (e.g., 1d) are prepared using silica gel chromatography (petroleum ether/ethyl acetate = 10:1) to achieve yields of ~28% . Reaction optimization involves screening bases (e.g., K₂CO₃) and solvents (e.g., DMF or ethanol) to minimize side products like dimerization. Catalysts such as HCl (1 drop in EtOH) or TEA (triethylamine) can accelerate coupling .
- Key Data : Reaction time (2–10 hours), temperature (80°C for DMF), and molar ratios (1:1 substrate:reagent) are critical for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using δ values (e.g., pyrazole protons at δ 13.38 ppm in DMSO-d₆) and coupling patterns to confirm regioselectivity .
- LC-MS/ESI-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 313.1377) and fragmentation patterns to verify purity .
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and alkyne C≡C vibrations (~2200 cm⁻¹) .
Q. How can researchers mitigate hazards during handling of pyrazole-propiolate derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (risk code H333) .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose per local regulations .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Computational Studies : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [3+2] cycloadditions .
- Experimental Validation : Compare reaction rates of derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) substituents .
- Steric Analysis : Use X-ray crystallography (e.g., SHELXL refinement ) to quantify bond angles and torsion barriers.
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for pyrazole-propiolate adducts?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR/IR data with single-crystal XRD (e.g., SHELXS ) to confirm tautomerism or polymorphism.
- Dynamic Effects : Conduct variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation in esters) .
- Statistical Analysis : Apply R-factor metrics (e.g., Rint) to assess crystallographic data quality .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PI3Kα ).
- MD Simulations : Analyze stability of inhibitor-enzyme complexes (RMSD < 2 Å over 100 ns) .
- QSAR Modeling : Corrogate substituent effects (e.g., -CF₃ improves metabolic stability) with bioactivity data .
Q. What experimental approaches validate mechanistic pathways in base-promoted ring-expansion reactions involving this compound?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled propiolate to track carbon migration via LC-MS .
- Kinetic Profiling : Measure rate constants under varying pH and temperatures to distinguish concerted vs. stepwise mechanisms .
- Intermediate Trapping : Characterize transient species (e.g., Paal-Knorr intermediates) via in situ IR or cryo-NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
